molecular formula C16H22N2O3S B2727337 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941885-93-4

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2727337
CAS RN: 941885-93-4
M. Wt: 322.42
InChI Key: RMGDFQDNGHOEGT-UHFFFAOYSA-N
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Description

The compound “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is a related compound . It has a molecular weight of 241.08 and its IUPAC name is (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is 1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2 . This provides a representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antibacterial Activity

A study by Jang et al. (2004) focused on the synthesis of derivatives of oxazolidinones, including N-substituents like thioamide and thiocarbamate. These compounds exhibited potent in vitro antibacterial activities against resistant Gram-positive strains, including MRSA and VRE (Jang et al., 2004).

Catalysis in Organic Reactions

Shu et al. (2003) reported that ketones containing N-aryl-substituted oxazolidinones are effective in the epoxidation of olefins. These findings contribute to a better understanding of ketone-catalyzed epoxidation and present these ketones as practical candidates for organic synthesis (Shu et al., 2003).

Anticancer Agent Development

Kumar et al. (2009) synthesized functionalized amino acid derivatives with an oxazolidine moiety, demonstrating cytotoxicity against human cancer cell lines. This research suggests potential applications in anticancer drug design (Kumar et al., 2009).

Material Science and Battery Technology

Uemachi et al. (2001) introduced poly(1,4-phenylene-1,2,4-dithiazol-3′,5′-yl) as a novel redox system for high-capacity lithium secondary batteries, highlighting the potential of oxazolidinone derivatives in advanced material applications (Uemachi et al., 2001).

Synthesis of Novel Compounds

Several studies, such as those by Babu et al. (2013) and Nimbalkar et al. (2018), have focused on the synthesis of novel compounds featuring the oxazolidinone structure, indicating its utility in developing new chemical entities with potential applications in various fields (Babu et al., 2013), (Nimbalkar et al., 2018).

Safety and Hazards

“(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid” has been classified with the GHS07 pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(13-5-2-1-3-6-13)17-14-7-9-15(10-8-14)18-11-4-12-22(18,20)21/h7-10,13H,1-6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDFQDNGHOEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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